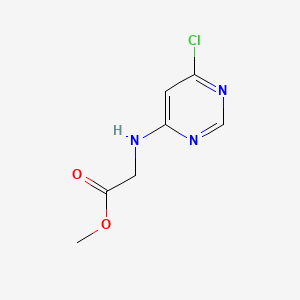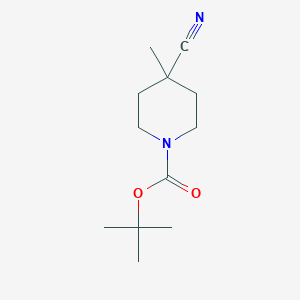
叔丁基 4-氰基-4-甲基哌啶-1-羧酸酯
描述
“tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H20N2O2 . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate” is characterized by a molecular weight of 224.299 and a density of 1.1±0.1 g/cm3 . The exact mass is 224.152481 .Physical And Chemical Properties Analysis
“tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate” has a boiling point of 327.9±35.0 °C at 760 mmHg . It has a flash point of 152.1±25.9 °C . The LogP value is 1.42, indicating its lipophilicity .科学研究应用
蛋白酪氨酸激酶抑制剂的合成: 叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯被用作合成蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的中间体。通过一系列步骤,从 4-甲基吡啶开始,涉及 SN2 取代、硼氢化物还原、氧化和使用 Pd/C 催化剂脱苄基,然后进行酰化,实现了总产率为 80.2% 的方法 (陈新志,2011).
抗癌药物的中间体: 叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯是一种相关化合物,是小分子抗癌药物的重要中间体。它由哌啶-4-基甲醇合成,涉及亲核取代、氧化、卤代和消除反应,总产率为 71.4%。该化合物是癌症治疗中 PI3K/AKT/mTOR 通路的一部分,并用于开发治疗抑郁症、脑缺血的药物,并作为一种潜在的镇痛剂 (张彬良等,2018).
环丙烷羧酸酯的合成: 叔丁基和 2,6-二(叔丁基)-4-甲苯基环丙烷羧酸酯分别使用 LiN(i-Pr)2 和 t-BuLi 合成。这些化合物与卤代烷、醛、酰氯和杂电亲体反应后,产生 α-取代 BHT 酯。这些酯可以进一步加工成相应的羧酸或还原成环丙烷甲醇 (R. Häner 等,1986).
伊布替尼和 CDK9 抑制剂的合成: 叔丁基 4-溴-4-甲酰哌啶-1-羧酸酯及其衍生物用于治疗肿瘤病毒。本研究描述了合成 CDK9 抑制剂和伊布替尼的关键中间体的合成路线,包括 Boc 酸酐保护、氧化和还原 (胡晓涵等,2019).
凡德他尼中间体的合成: 叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯是凡德他尼合成的关键中间体。它由哌啶-4-基甲醇通过酰化、磺化和取代合成,总产率为 20.2% (王敏等,2015).
安全和危害
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
属性
IUPAC Name |
tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJUXWEWOVHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676502 | |
| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |
CAS RN |
530115-96-9 | |
| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



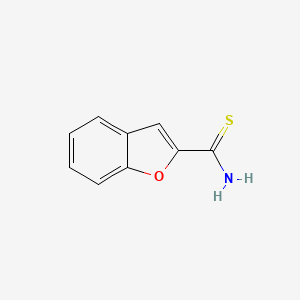


![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)
![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)
![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)
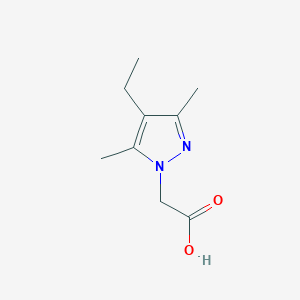
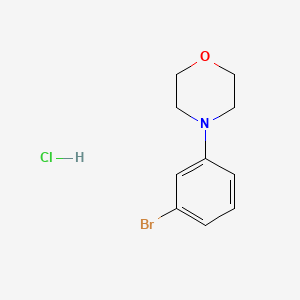
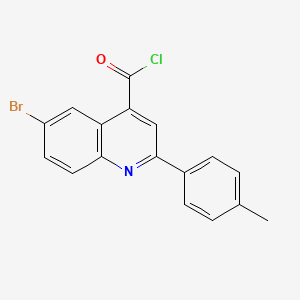
![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)
